molecular formula C11H14O B13608869 3,5-Dimethyl-benzenepropanal

3,5-Dimethyl-benzenepropanal

Cat. No.: B13608869
M. Wt: 162.23 g/mol
InChI Key: FKWSZJVGBVPUKV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)propanal is an organic compound with the molecular formula C11H14O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a propyl chain, which is further connected to a 3,5-dimethylphenyl group. This compound is of interest due to its applications in various fields, including organic synthesis and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylbenzene (mesitylene) and propanal.

    Friedel-Crafts Alkylation: Mesitylene undergoes Friedel-Crafts alkylation with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-(3,5-dimethylphenyl)propan-1-ol.

    Oxidation: The intermediate alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

In industrial settings, the production of 3-(3,5-dimethylphenyl)propanal may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Sodium hydroxide (NaOH), ethanol (EtOH)

Major Products Formed

    Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid

    Reduction: 3-(3,5-Dimethylphenyl)propan-1-ol

    Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

3-(3,5-Dimethylphenyl)propanal has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and fragrances.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: It is employed in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)propanal involves its interaction with specific molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)propanal
  • 3-(2,3-Dimethylphenyl)propanal
  • 3-(3,5-Dimethylphenyl)propanoic acid

Uniqueness

3-(3,5-Dimethylphenyl)propanal is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in synthetic applications and distinct olfactory characteristics in fragrance formulations.

Biological Activity

3,5-Dimethyl-benzenepropanal, also known as p-tert-butylbenzaldehyde, is an aromatic aldehyde with notable biological activities. This article explores its biological properties, toxicological data, metabolic pathways, and implications for human health based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14OC_{11}H_{14}O and a molecular weight of 178.23 g/mol. It is characterized by a benzene ring with two methyl groups at the 3 and 5 positions and an aldehyde functional group. Its structure contributes to its lipophilicity, influencing its absorption and distribution in biological systems.

1. Toxicological Profile

The toxicological profile of this compound indicates several adverse effects:

  • Acute Toxicity : The compound exhibits acute toxicity with symptoms such as somnolence and dyspnea upon high-level exposure. In a study involving dermal exposure in rats, it was found that the chemical is predominantly distributed to the liver .
  • Reproductive Toxicity : It has been classified as a reproductive toxin (Category 2) based on observed testicular toxicity in animal studies. The concentration required to produce significant effects was determined to be at least three orders of magnitude higher than typical human exposure levels .

2. Metabolic Pathways

The metabolism of this compound primarily occurs in the liver, where it undergoes oxidation to form various metabolites. Key metabolites include:

  • p-tert-butylbenzoic acid (TBBA) : This metabolite is formed during the hepatic metabolism of the compound and has been shown to accumulate in tissues such as the liver and kidneys .
  • p-tert-butylhippuric acid (TBHA) : Another significant metabolite that results from further metabolism of TBBA.

Studies indicate that humans exhibit lower levels of TBBA compared to rats when exposed to similar concentrations, suggesting species-specific differences in sensitivity .

Case Study 1: Dermal Exposure in Humans

A study assessed the dermal absorption of this compound through cosmetic applications. It was found that high-level exposure (16 g) led to plasma concentrations significantly lower than those that induced adverse effects in animal models . This highlights the need for careful evaluation of cosmetic formulations containing this compound.

Case Study 2: Genotoxicity Assessment

Research focusing on genomic damage associated with benzene derivatives indicates that exposure to this compound may lead to oxidative stress and DNA damage in bone marrow cells. Genetic polymorphisms affecting metabolic enzymes were also shown to influence susceptibility to these effects .

Table 1: Summary of Toxicological Effects

Effect TypeObserved EffectsReference
Acute ToxicitySomnolence, dyspnea
Reproductive ToxicityTesticular toxicity
Metabolite FormationTBBA, TBHA

Table 2: Metabolic Pathways

MetaboliteFormation PathwayBiological Impact
p-tert-butylbenzoic acid (TBBA)Oxidation in liverAccumulation linked to toxicity
p-tert-butylhippuric acid (TBHA)Further metabolism of TBBAPotentially less toxic than TBBA

Properties

IUPAC Name

3-(3,5-dimethylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWSZJVGBVPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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